Imidacloprid Impurity 1

Beschreibung

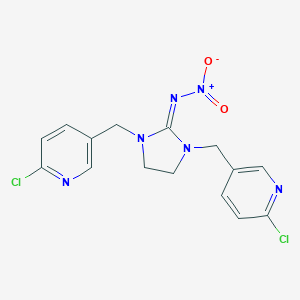

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAOXHZROQPHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Imidacloprid Impurity 1 in Pesticide Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely utilized in agriculture for the control of sucking insects. The purity and stability of its formulations are critical for ensuring efficacy and safety. The formation of impurities during manufacturing, storage, or use can impact the product's quality and potentially introduce toxicological risks. This technical guide provides a comprehensive overview of the formation of a key impurity, Imidacloprid Impurity 1, also known as Imidacloprid Impurity C.

This compound is chemically identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. Its presence in imidacloprid formulations is a concern that necessitates a thorough understanding of its formation pathways, influencing factors, and analytical detection methods.

Chemical Formation Pathways

The primary route for the formation of this compound is through a side reaction during the synthesis of the imidacloprid active ingredient. Specifically, it is a disubstituted impurity that arises from the reaction of two molecules of 2-chloro-5-chloromethylpyridine (CCMP) with one molecule of N-nitroiminoimidazolidine.

A key patent (CN110922390A) describes a preparation method for this impurity, which provides insight into its formation mechanism. The reaction involves the condensation of N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine in the presence of a base.

While primarily considered a manufacturing impurity, the potential for its formation through the degradation of imidacloprid in formulated products under certain conditions cannot be entirely ruled out, although this is less documented in the available literature.

Factors Influencing Formation

Several factors can influence the formation of this compound during the synthesis of imidacloprid:

-

Stoichiometry of Reactants: An excess of 2-chloro-5-chloromethylpyridine relative to N-nitroiminoimidazolidine is a primary driver for the formation of this disubstituted impurity.

-

Reaction Temperature: The reaction temperature is a critical parameter. The synthesis patent for the impurity specifies a temperature range of 50-90°C. Controlling the temperature during imidacloprid synthesis is crucial to minimize the formation of this and other impurities.

-

pH of the Reaction Mixture: The pH, adjusted by the addition of a base such as sodium hydroxide (B78521), plays a significant role in the condensation reaction. The patent for the impurity synthesis indicates a final pH adjustment to 7-8.

-

Solvent: The choice of organic solvent can influence reaction kinetics and impurity profiles. N,N-dimethylformamide (DMF) is mentioned as a solvent in the synthesis of the impurity.

In the context of formulated products, factors that could potentially lead to the degradation of imidacloprid and the theoretical formation of impurities include:

-

Storage Conditions: Elevated temperatures and prolonged storage can lead to the degradation of the active ingredient in some pesticide formulations.[1][2]

-

pH of the Formulation: Imidacloprid is known to be more stable in acidic to neutral conditions and degrades in alkaline environments.[3] The pH of the formulation can therefore be a critical stability factor.

-

Presence of Excipients: While not specifically documented for this compound, interactions between active pharmaceutical ingredients and excipients are a known cause of degradation and impurity formation in pharmaceutical products.[4][5] Reactive impurities within excipients or direct interactions with excipient functional groups could potentially play a role.[4][5]

Experimental Protocols

Synthesis of this compound (Based on Patent CN110922390A)

This protocol is for the synthesis of the impurity standard and is based on the methodology described in the patent literature.

Materials:

-

N-nitroiminoimidazolidine

-

2-chloro-5-chloromethylpyridine

-

Sodium hydroxide

-

N,N-dimethylformamide (DMF) or another suitable organic solvent

-

Hydrochloric acid

-

Methanol (B129727) or ethanol (B145695) for refining

Procedure:

-

Dissolve N-nitroiminoimidazolidine in an organic solvent (e.g., anhydrous DMF) in a reaction flask.

-

Add sodium hydroxide to the mixture and stir.

-

Heat the reaction mixture to a controlled temperature between 50-90°C.

-

Add 2-chloro-5-chloromethylpyridine to the reaction mixture. The patent suggests a mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine of 2.5:1 to 10:1 to favor the formation of the disubstituted impurity.

-

Allow the reaction to proceed for a sufficient duration (e.g., over 12 hours).

-

After the reaction is complete, cool the mixture and adjust the pH to 7-8 with hydrochloric acid.

-

Recover the organic solvent to obtain a concentrated solution.

-

Add hot water (above 50°C) to the concentrated solution, stir, and maintain the temperature to precipitate the crude product.

-

Filter the mixture to obtain the wet crude product.

-

Refine the crude product by recrystallization from methanol or ethanol to obtain the purified 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.

Analytical Methodology for Quantification of this compound

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection is suitable for the quantification of this compound in the presence of imidacloprid and other related substances. The following is a general protocol based on published methods for imidacloprid and its impurities.

Instrumentation:

-

UPLC system with a photodiode array (PDA) or UV detector

-

C18 reversed-phase column (e.g., HSS T3, 2.1 x 30 mm, 1.8 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Purified water

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.05% v/v phosphoric acid in water

-

Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

-

Gradient Elution: A gradient program should be developed to achieve separation of imidacloprid, Impurity 1, and other potential impurities.

-

Flow Rate: Approximately 0.5 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

-

Injection Volume: 1-5 µL

Sample Preparation:

-

Accurately weigh a portion of the pesticide formulation.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Sonicate the sample to ensure complete dissolution of the active ingredient and impurities.

-

Dilute the solution to a suitable concentration with the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Validation:

The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound.

Data Presentation

Table 1: Chromatographic Parameters for the Analysis of Imidacloprid and Impurity 1

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., HSS T3, 2.1 x 30 mm, 1.8 µm) |

| Mobile Phase A | 0.05% Phosphoric Acid in Water |

| Mobile Phase B | Methanol/Acetonitrile (75/25 v/v) |

| Flow Rate | ~0.5 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 1-5 µL |

Table 2: Synthesis Conditions for this compound

| Parameter | Condition |

| Reactants | N-nitroiminoimidazolidine, 2-chloro-5-chloromethylpyridine |

| Base | Sodium Hydroxide |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 50-90°C |

| Reactant Ratio (CCMP:N-nitroiminoimidazolidine) | 2.5:1 to 10:1 (by mass) |

| Final pH | 7-8 |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflows for synthesis and analysis.

Conclusion

The formation of this compound is primarily a consequence of the synthetic process of the active ingredient, driven by an excess of the reactant 2-chloro-5-chloromethylpyridine. While the potential for its formation in formulated products due to degradation exists, it is less characterized. Strict control over the manufacturing process, including reactant stoichiometry, temperature, and pH, is essential to minimize the level of this impurity. For quality control, a validated stability-indicating UPLC-UV method is recommended for the accurate quantification of this compound in both the active ingredient and its final formulations. Further research into the degradation pathways of imidacloprid in various formulation types and the influence of excipients would provide a more complete understanding of impurity formation throughout the product lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. esjpesticides.org.eg [esjpesticides.org.eg]

- 3. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

An In-depth Technical Guide to the Synthesis and Characterization of Imidacloprid Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely used in agriculture for pest control. As with any synthesized chemical compound, the final product can contain impurities that may have toxicological implications or affect the product's efficacy and stability. Imidacloprid Impurity 1, identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine , is a known process-related impurity in the manufacturing of Imidacloprid. This technical guide provides a comprehensive overview of the synthesis and characterization of this specific impurity, offering detailed experimental protocols and data interpretation to support research and quality control in the agrochemical and pharmaceutical industries.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) and agrochemicals is a critical quality attribute that is closely monitored by regulatory agencies worldwide. Understanding the formation, synthesis, and analytical profile of these impurities is essential for ensuring the safety and quality of the final product. This compound is a dimer-like structure formed during the synthesis of Imidacloprid, likely through the reaction of two molecules of the chloromethylpyridine intermediate with the imidazolidine (B613845) core. This guide outlines the synthetic route to intentionally prepare this impurity for use as a reference standard and details the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound involves the reaction of N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine. The following protocol is based on methodologies described in the scientific literature, including patent CN110922390A, which outlines a preparation method for this impurity.[1]

Reaction Scheme

The formation of this compound can be represented by the following reaction:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

N-nitroiminoimidazolidine

-

2-chloro-5-chloromethylpyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (B129727) or Ethanol (B145695) (for refining)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To a 2 L reaction flask, add 1 L of anhydrous DMF and 40 g of N-nitroiminoimidazolidine.

-

Heat the mixture to 50-75°C and stir until the solid is completely dissolved.[1]

-

Add 40 g of sodium hydroxide to the solution and continue stirring for 1 hour.[1]

-

Slowly add 200 g of 2-chloro-5-chloromethylpyridine dropwise to the reaction mixture. The mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine should be at least 2.5:1 to favor the formation of the impurity.[1]

-

Maintain the reaction temperature at 50-90°C and continue stirring for a minimum of 12 hours.[1]

-

After the reaction is complete, cool the mixture and adjust the pH to 7-8 using hydrochloric acid.

-

Recover the DMF under reduced pressure to obtain a concentrated solution.

-

Add hot water (above 50°C) to the concentrate, stir, and maintain the temperature for 1 hour to precipitate the crude product.

-

Filter the mixture to collect the wet crude product.

-

Refine the crude product by recrystallization from methanol or ethanol to obtain the purified this compound.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of this compound is crucial for its unequivocal identification and for its use as a reference standard in quality control analyses. The following analytical techniques are recommended for a comprehensive characterization.

Physicochemical Properties

| Property | Value |

| Chemical Name | 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine |

| CAS Number | 105828-41-9 |

| Molecular Formula | C₁₅H₁₄Cl₂N₆O₂ |

| Molecular Weight | 381.22 g/mol |

Analytical Methods

3.2.1. Ultra-Performance Liquid Chromatography (UPLC-UV)

A stability-indicating UPLC-UV method has been developed for the analysis of Imidacloprid and its related compounds, including Impurity 1.

-

Experimental Protocol:

-

Column: HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size)

-

Column Temperature: 30°C

-

Mobile Phase A: 0.05% (v/v) phosphoric acid in water

-

Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

-

Gradient Elution: A suitable gradient program should be developed to achieve separation.

-

Detection: UV at 270 nm

-

Flow Rate: Optimized for the column dimensions (e.g., 0.5-1.0 mL/min)

-

Injection Volume: 1-5 µL

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of the impurity.

-

Expected Results:

-

Molecular Ion: [M+H]⁺ at m/z 381.06 (calculated for C₁₅H₁₅Cl₂N₆O₂⁺)

-

Isotope Pattern: A characteristic isotopic pattern for two chlorine atoms should be observed.

-

Fragmentation: Tandem MS (MS/MS) experiments would be required to determine the fragmentation pattern, which would likely involve cleavage at the methylene (B1212753) bridges and within the imidazolidine ring.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the two chloropyridinylmethyl groups.

-

Signals for the methylene protons of the imidazolidine ring.

-

The absence of the N-H proton signal that would be present in the parent Imidacloprid.

-

-

Expected ¹³C NMR Spectral Features:

-

Signals for the carbons of the chloropyridine rings.

-

Signals for the methylene carbons of the imidazolidine ring and the methylene bridges.

-

A signal for the imine carbon.

-

3.2.4. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

-

Expected IR Absorption Bands:

-

Aromatic C-H stretching

-

Aliphatic C-H stretching

-

C=N stretching of the imine group

-

N-O stretching of the nitro group

-

C-Cl stretching

-

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or interaction with signaling pathways of this compound. The toxicological and pharmacological profiles of this impurity have not been extensively studied. For risk assessment purposes, it is often assumed, in the absence of data to the contrary, that impurities may have a toxicological profile similar to the active ingredient. Therefore, minimizing the level of this and other impurities in the final Imidacloprid product is a critical aspect of the manufacturing process.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocols and analytical methodologies serve as a valuable resource for researchers and quality control professionals. The intentional synthesis of this impurity is crucial for its use as a reference standard to ensure the purity and safety of commercial Imidacloprid formulations. Further research into the potential biological activity of this impurity is warranted to fully understand its impact.

References

In-Depth Technical Guide: Chemical Properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, a known impurity of the widely used neonicotinoid insecticide, Imidacloprid. This document collates available data on its chemical identity, physicochemical properties, and synthesis. Due to the limited publicly available data for this specific impurity, relevant information on the parent compound, Imidacloprid, is included for comparative purposes and to provide a broader context for its potential biological and toxicological profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs in the agrochemical and pharmaceutical industries.

Chemical Identity and Nomenclature

1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is recognized as a process-related impurity in the synthesis of Imidacloprid. It is commonly referred to as "Imidacloprid Impurity 1". The key structural difference from Imidacloprid is the presence of a second (6-chloro-3-pyridinyl)methyl group attached to the nitrogen at the 3-position of the imidazolidine (B613845) ring.

| Identifier | Value |

| IUPAC Name | N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |

| CAS Number | 105828-41-9[1] |

| Synonyms | This compound[2] |

| Molecular Formula | C₁₅H₁₄Cl₂N₆O₂[1] |

| Molecular Weight | 381.22 g/mol [1] |

Physicochemical Properties

The experimental data for the physicochemical properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine are limited. The available information, along with predicted values and a comparison with Imidacloprid, is summarized below.

| Property | 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine | Imidacloprid |

| Physical State | Solid, Off-White Solid[2] | Colorless crystals or beige powder |

| Melting Point | Data not available | 144 °C[3] |

| Boiling Point | 585.5 ± 60.0 °C (Predicted)[4] | 93.5 °C (rough estimate)[3] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted)[4] | 1.54 g/cm³ |

| Solubility | DMF: 16 mg/mLDMSO: 16 mg/mLPBS (pH 7.2): 0.16 mg/mL[2] | Water: 0.61 g/L at 20 °C |

| UV Absorption Maxima (λmax) | 214, 268 nm[2] | Data not available |

Spectroscopic Data

Detailed spectroscopic data for 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine are not widely available in the public domain. An infrared (IR) spectrum has been referenced in a patent for its synthesis. For comparative purposes, the extensive spectroscopic data available for Imidacloprid are presented.

Infrared (IR) Spectroscopy

An infrared spectrum for 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is available in the patent literature describing its synthesis. Researchers should refer to this patent for the specific spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, ¹H and ¹³C NMR data for 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine are not publicly available. The following tables provide the NMR data for the parent compound, Imidacloprid, for reference.

Table 1: ¹H NMR Data for Imidacloprid (400 MHz, CDCl₃) [5][6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.32 | d | 1H | Pyridine-H |

| 7.70 | dd | 1H | Pyridine-H |

| 7.36 | d | 1H | Pyridine-H |

| 4.54 | s | 2H | -CH₂- |

| 3.81 | t | 2H | Imidazolidine-H |

| 3.53 | t | 2H | Imidazolidine-H |

Table 2: ¹³C NMR Data for Imidacloprid (100.40 MHz, CDCl₃) [5][6]

| Chemical Shift (ppm) | Assignment |

| 161.32 | C=N |

| 151.58 | Pyridine-C |

| 149.32 | Pyridine-C |

| 139.06 | Pyridine-C |

| 129.85 | Pyridine-C |

| 124.75 | Pyridine-C |

| 45.37 | -CH₂- |

| 45.24 | Imidazolidine-C |

| 41.54 | Imidazolidine-C |

Experimental Protocols

Synthesis of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

The following protocol is adapted from a patent describing the synthesis of this specific impurity.

Materials:

-

N-nitroiminoimidazolidine

-

2-chloro-5-chloromethylpyridine

-

Sodium hydroxide (B78521) (NaOH)

-

N,N-dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

In a reaction flask, dissolve N-nitroiminoimidazolidine in anhydrous DMF.

-

Heat the solution to a temperature between 50-90 °C.

-

Add sodium hydroxide to the reaction mixture and stir for approximately 1 hour.

-

Slowly add an excess of 2-chloro-5-chloromethylpyridine (mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine should be between 2.5:1 and 10:1).

-

Maintain the reaction temperature and continue stirring for at least 12 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to 7-8 using hydrochloric acid.

-

Remove the DMF under reduced pressure to obtain a concentrated solution.

-

Add hot water (above 50 °C) to the concentrate, stir, and maintain the temperature for over 1 hour.

-

Filter the mixture to collect the crude product.

-

Recrystallize the crude product from methanol or ethanol to obtain the purified 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine.

DOT Diagram: Synthesis Workflow

Analytical Method for Related Compounds

A stability-indicating reversed-phase UPLC-UV method has been developed for the assay of Imidacloprid and the estimation of its related compounds, including the title compound[2]. While the full detailed protocol is proprietary to the cited study, the key parameters are outlined below, which can serve as a starting point for developing an in-house analytical method.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions (Typical):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Optimized for the specific column dimensions.

-

Detection Wavelength: Based on the UV absorption maxima of the analyte (214 nm and 268 nm for the title compound).

-

Column Temperature: Controlled to ensure reproducibility.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Filter the sample solution through a 0.22 µm filter before injection.

DOT Diagram: Analytical Workflow

Mode of Action and Signaling Pathways (Inferred)

There is no specific research on the mode of action or the signaling pathways affected by 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. However, as a close structural analogue and impurity of Imidacloprid, it is reasonable to infer a similar mechanism of action.

Imidacloprid is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect[7]. The selective toxicity of neonicotinoids towards insects is attributed to their higher binding affinity for insect nAChRs compared to mammalian receptors[8].

It is plausible that the bis-substituted impurity also interacts with nAChRs, although its potency and selectivity may differ from Imidacloprid due to the additional bulky substituent. Further research is required to elucidate the specific toxicological and pharmacological profile of this impurity.

DOT Diagram: Inferred Signaling Pathway

Conclusion

1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is a significant impurity in the production of Imidacloprid. While comprehensive data on its chemical and physical properties are still emerging, this guide provides a summary of the currently available information. The provided synthesis and analytical workflow diagrams offer a practical framework for researchers. Given its structural similarity to Imidacloprid, its potential interaction with nicotinic acetylcholine receptors warrants further investigation to fully understand its toxicological and pharmacological implications. This document underscores the importance of impurity profiling in the development and regulation of agrochemicals and pharmaceuticals.

References

- 1. 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine - CAS:105828-41-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 138261-41-3 CAS MSDS (Imidacloprid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. IMIDACLOPRID (JMPR 2001) [inchem.org]

An In-depth Technical Guide to CAS Number 105828-41-9: An Imidacloprid Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 105828-41-9, identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. This compound is a known impurity in the synthesis of Imidacloprid (B1192907), a widely used neonicotinoid insecticide. This document details its chemical structure, physicochemical properties, and potential biological activity, with a focus on its relationship to Imidacloprid. Experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of neonicotinoid insecticides.

Chemical Identity and Structure

The compound with CAS number 105828-41-9 is systematically named 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. It is recognized as a process impurity that can form during the manufacturing of Imidacloprid.[1][2] Its chemical structure consists of a central imidazolidine (B613845) ring with two (6-chloro-3-pyridinyl)methyl groups attached to the nitrogen atoms at positions 1 and 3, and a nitroimine functional group at position 2.

Chemical Structure:

(SMILES String)

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is provided in the table below. These properties are critical for understanding its behavior in experimental and environmental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄Cl₂N₆O₂ | [3] |

| Molecular Weight | 381.2 g/mol | [3] |

| Appearance | Solid | [3] |

| Solubility | DMF: 16 mg/mLDMSO: 16 mg/mLPBS (pH 7.2): 0.16 mg/mL | [3] |

| UV max (λmax) | 214, 268 nm | [3] |

| Predicted Density | 1.53 ± 0.1 g/cm³ | - |

| Predicted Boiling Point | 585.5 ± 60.0 °C | - |

| Predicted Flash Point | 307.9 ± 32.9 °C | - |

| Predicted pKa | 0.56 ± 0.10 | - |

Potential Biological Activity and Signaling Pathways

As an impurity of Imidacloprid, the biological activity of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine is presumed to be related to the mode of action of neonicotinoid insecticides. Neonicotinoids are potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[4][5]

The binding of neonicotinoids to nAChRs leads to an overstimulation of the insect's central nervous system, resulting in paralysis and death.[6] Given the structural similarity of this impurity to Imidacloprid, particularly the presence of the chloropyridinylmethyl and nitroimine pharmacophores, it is plausible that it also interacts with nAChRs. However, the presence of a second (6-chloro-3-pyridinyl)methyl group may alter its binding affinity and efficacy compared to the parent compound. Studies on other Imidacloprid metabolites have shown that structural modifications can significantly impact their activity at the nAChR.[7]

Below is a diagram illustrating the proposed signaling pathway of neonicotinoids, which is likely relevant to this impurity.

Caption: Proposed mechanism of neonicotinoid action on the insect nervous system.

Experimental Protocols

Synthesis of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine

The following protocol is adapted from a patented synthesis method.[8]

Materials:

-

N-nitroiminoimidazolidine

-

2-chloro-5-chloromethylpyridine

-

Sodium hydroxide (B78521)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrochloric acid

Procedure:

-

Add N-nitroiminoimidazolidine to anhydrous DMF in a reaction flask and mix until uniform.

-

Add sodium hydroxide and 2-chloro-5-chloromethylpyridine to the mixture. The mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine should be between 2.5:1 and 10:1.

-

Heat the reaction mixture to a temperature between 50-90 °C and allow the reaction to proceed to generate 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.

-

After the reaction is complete, cool the mixture and adjust the pH to 7-8 by adding hydrochloric acid.

-

Recover the organic solvent to obtain a concentrated solution.

-

Add hot water (temperature > 50 °C) to the concentrated solution, stir, maintain the temperature, and then filter to obtain a wet crude product.

-

Refine the wet crude product by recrystallization from methanol or ethanol to obtain the purified final product.

Analytical Method for Imidacloprid and Related Compounds

A stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC-UV) method has been developed for the assay of Imidacloprid and the estimation of its related compounds, which would be suitable for the analysis of CAS 105828-41-9.

Chromatographic Conditions:

-

Column: HSS T3 (C18), 2.1 x 30 mm, 1.8 µm particle size

-

Column Temperature: 30 °C

-

Mobile Phase A: 0.05% (v/v) phosphoric acid in water

-

Mobile Phase B: Methanol/acetonitrile (75/25 v/v)

-

Elution: Gradient elution

-

Detection: UV at 270 nm

-

Run Time: 6.5 minutes

This method has been validated according to ICH guidelines and is suitable for the separation and quantification of Imidacloprid and its process impurities and degradation products.

Conclusion

The compound with CAS number 105828-41-9, 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a significant impurity in the production of the insecticide Imidacloprid. Its chemical structure strongly suggests a potential for biological activity at nicotinic acetylcholine receptors, similar to the parent compound. The synthesis and analytical methods outlined in this guide provide a foundation for further research into its specific toxicological and pharmacological properties. A deeper understanding of this and other impurities is crucial for ensuring the safety and efficacy of commercial Imidacloprid formulations and for assessing their environmental impact. Further studies are warranted to quantify the binding affinity of this impurity to various nAChR subtypes and to determine its in vivo toxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imidacloprid Impurity 1 | CAS No- 105828-41-9 | Simson Pharma Limited [simsonpharma.com]

- 3. caymanchem.com [caymanchem.com]

- 4. IMIDACLOPRID (JMPR 2001) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. Imidacloprid, thiacloprid, and their imine derivatives up-regulate the alpha 4 beta 2 nicotinic acetylcholine receptor in M10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN110922390A - Preparation method of imidacloprid impurity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Degradation Pathways of Imidacloprid and the Formation of Its Process-Related Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the neonicotinoid insecticide imidacloprid (B1192907). It addresses the formation of a key process-related impurity, often designated as Impurity 1, and details the established routes of imidacloprid degradation through hydrolysis, photolysis, and microbial action. This document is intended to serve as a valuable resource for professionals involved in the research, development, and analysis of imidacloprid and related compounds.

Formation of Imidacloprid Impurity 1: A Synthesis-Related Dimer

Contrary to being a degradation product, this compound, chemically identified as 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a process-related impurity formed during the synthesis of imidacloprid. Its formation is attributed to the reaction of two molecules of 2-chloro-5-chloromethylpyridine with one molecule of N-nitroiminoimidazolidine, which are the primary starting materials for imidacloprid synthesis. This dimerization reaction can occur under the conditions used for the primary synthesis reaction.

A patented method for the preparation of this impurity involves reacting N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine in the presence of a base like sodium hydroxide (B78521) in an organic solvent, followed by purification[1]. This underscores that Impurity 1 is a byproduct of the manufacturing process rather than a result of environmental or metabolic degradation.

Below is a logical diagram illustrating the synthetic origin of this compound.

Physicochemical Degradation of Imidacloprid

Imidacloprid is susceptible to degradation in the environment through various physicochemical processes, primarily hydrolysis and photolysis.[2] These processes lead to the formation of several smaller, more polar molecules.

Hydrolysis

The rate of imidacloprid hydrolysis is significantly influenced by pH. It is relatively stable in acidic and neutral aqueous solutions. However, under alkaline conditions, the hydrolysis process is accelerated.[2][3] The primary degradation product of imidacloprid hydrolysis is 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbon atom of the C=N bond in the imidazolidine (B613845) ring, which is facilitated by the electron-withdrawing nitro group.[3]

The degradation of imidacloprid in paddy water was found to follow first-order kinetics, with a significantly shorter half-life at pH 10 compared to pH 7.[3]

References

- 1. Photocatalytic degradation of imidacloprid using Ag2O/CuO composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH on the degradation of imidacloprid and fipronil in paddy water [jstage.jst.go.jp]

Toxicological Profile of Imidacloprid Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for Imidacloprid Impurity 1 (CAS No. 105828-41-9), a potential impurity in commercial preparations of the neonicotinoid insecticide Imidacloprid. This document summarizes key toxicological endpoints, including acute toxicity, irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. The information is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of agrochemicals and related compounds. While quantitative data from safety data sheets are presented, it is important to note that detailed experimental protocols for the cited studies on this specific impurity are not extensively available in the public domain.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine |

| Synonym | This compound |

| CAS Number | 105828-41-9[1][2] |

| Molecular Formula | C₁₅H₁₄Cl₂N₆O₂[1] |

| Molecular Weight | 381.22 g/mol [2] |

Toxicological Data Summary

The toxicological data for this compound is primarily derived from safety data sheets (SDS). The following tables summarize the available quantitative information.

Table 1: Acute Toxicity[3]

| Route | Species | Sex | Endpoint | Value |

| Oral | Rat | Male | LD50 | 1,320 - 6,690 mg/kg |

| Dermal | Rabbit | Male & Female | LD50 | > 2,000 mg/kg |

| Inhalation | Mouse | - | LC50 (4h) | 3587 ppm |

Table 2: Irritation and Sensitization[3]

| Test | Species | Result |

| Skin Irritation/Corrosion | Rabbit | No skin irritation |

| Serious Eye Damage/Irritation | Rabbit | Irritating to eyes |

| Respiratory or Skin Sensitization | Guinea pig | Did not cause sensitization |

Table 3: Genotoxicity[3]

| Assay | Test System | Metabolic Activation | Result |

| Gene Mutation | S. typhimurium (Ames Test) | - | Negative |

| Gene Mutation | Hamster Ovary Cells | - | Equivocal evidence |

| Chromosomal Aberration | Hamster Ovary Cells | - | Negative |

| In vivo Mutagenicity | Mouse Micronucleus Test | - | Positive results in some tests |

Table 4: Carcinogenicity and Reproductive Toxicity[3]

| Endpoint | Species | Outcome |

| Carcinogenicity | Animal studies | No evidence of carcinogenicity |

| Reproductive Toxicity | Animal studies | No effects on fertility |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized protocol based on OECD Guideline 471 would involve:

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted and compared to control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

References

Ecotoxicity of Neonicotinoid Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neonicotinoid insecticides, while effective against a wide range of agricultural pests, have come under increasing scrutiny for their environmental impact. Beyond the toxicity of the parent compounds, a growing body of evidence highlights the significant ecotoxicological risks posed by their impurities, metabolites, and degradation products. These compounds can exhibit equal or even greater toxicity to non-target organisms than the original neonicotinoid, necessitating a thorough understanding of their environmental fate and effects. This technical guide provides an in-depth analysis of the ecotoxicity of neonicotinoid impurities, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support robust environmental risk assessments.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative ecotoxicity data for various neonicotinoid parent compounds and their impurities/metabolites across different non-target organisms. This data is crucial for comparing the relative toxicity and understanding the potential environmental risks associated with these compounds.

Table 1: Acute Toxicity of Neonicotinoids and Their Metabolites to Aquatic Invertebrates

| Compound | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Imidacloprid (B1192907) | Daphnia magna | 48h EC50 | >85,000 | 48 hours | [1] |

| Chironomus dilutus | 14-day LC50 | 1.52 | 14 days | [2] | |

| Marsupenaeus japonicas | 96h EC50 | 50 | 96 hours | [3] | |

| Desnitro-imidacloprid | Marsupenaeus japonicas | 96h EC50 | - | 96 hours | [3] |

| Imidacloprid-olefin | Marsupenaeus japonicas | 96h EC50 | - | 96 hours | [3] |

| Clothianidin | Daphnia magna | 48h LC50 | >119,000 | 48 hours | [4] |

| Chironomus dilutus | 14-day LC50 | 2.41 | 14 days | [2] | |

| Marsupenaeus japonicas | 96h EC50 | 14 | 96 hours | [3] | |

| Thiamethoxam (B1682794) | Daphnia magna | 48h EC50 | >100,000 | 48 hours | |

| Chironomus dilutus | 14-day LC50 | 23.60 | 14 days | [2] | |

| Marsupenaeus japonicas | 96h EC50 | 940 | 96 hours | [3] | |

| Acetamiprid | Marsupenaeus japonicas | 96h EC50 | 31 | 96 hours | [3] |

| IM-2-1 (Acetamiprid metabolite) | Marsupenaeus japonicas | 96h EC50 | 1300 | 96 hours | [3] |

| Thiacloprid | Marsupenaeus japonicas | 96h EC50 | 20 | 96 hours | [3] |

| Dinotefuran | Marsupenaeus japonicas | 96h EC50 | 530 | 96 hours | [3] |

| Nitenpyram | Marsupenaeus japonicas | 96h EC50 | 490 | 96 hours | [3] |

| 6-Chloronicotinic acid | Marsupenaeus japonicas | 96h EC50 | >12,000 | 96 hours | [3] |

Table 2: Acute Toxicity of Neonicotinoids to Soil Organisms

| Compound | Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| Imidacloprid | Eisenia fetida | 14-day LC50 | - | 14 days | |

| Acetamiprid | Eisenia andrei | 56-day EC10 (reproduction) | - | 56 days | [5] |

| Folsomia candida | 28-day EC10 (reproduction) | - | 28 days | [5] | |

| Thiacloprid | Eisenia andrei | 56-day EC10 (reproduction) | - | 56 days | [5] |

| Folsomia candida | 28-day EC10 (reproduction) | - | 28 days | [5] |

Experimental Protocols

Standardized testing methodologies are essential for generating reliable and comparable ecotoxicity data. The following sections detail the key experimental protocols referenced in the ecotoxicity studies of neonicotinoid impurities.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of substances to daphnids, most commonly Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used for the test.

-

Test Substance Preparation: The test substance is dissolved in culture medium to create a series of concentrations. A control group with only the medium is also prepared.

-

Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours. The test is conducted under static conditions, meaning the test solutions are not renewed.

-

Endpoint: The primary endpoint is immobilization, which is defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated at 24 and 48 hours.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This guideline describes a laboratory method to assess the acute toxicity of chemicals to earthworms (Eisenia fetida).

-

Test System: The test is conducted in containers with artificial soil.

-

Test Organism: Adult earthworms with a well-developed clitellum are selected.

-

Test Substance Application: The test substance is thoroughly mixed into the artificial soil. A control group with untreated soil is also included.

-

Exposure: The earthworms are introduced into the treated and control soil and exposed for 14 days.

-

Endpoints: The primary endpoint is mortality. The concentration that is lethal to 50% of the earthworms (LC50) is determined at 7 and 14 days. Sub-lethal effects, such as changes in weight and behavior, are also observed and recorded.

Signaling Pathways and Mechanisms of Toxicity

Neonicotinoids and their impurities primarily exert their toxic effects by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the nervous system of insects. However, their impact extends to non-target organisms, often through similar mechanisms.

Disruption of Cholinergic Signaling

Neonicotinoids are agonists of nAChRs, meaning they bind to these receptors and mimic the action of the neurotransmitter acetylcholine (ACh). This leads to the continuous stimulation of nerve cells, resulting in paralysis and death in insects.[6] While neonicotinoids have a higher affinity for insect nAChRs than for vertebrate nAChRs, certain metabolites, such as desnitro-imidacloprid , exhibit a significantly increased affinity for mammalian nAChRs. This metabolite is formed through the metabolism of imidacloprid in mammals and through environmental degradation. Its charged nitrogen atom allows it to bind strongly to mammalian nAChRs, making it highly toxic to mammals, including mice.

The activation of nAChRs by neonicotinoids and their metabolites can trigger a cascade of downstream events, including the influx of calcium ions (Ca2+) into the neuron. This can lead to the activation of voltage-gated calcium channels (VGCCs), further amplifying the initial signal and contributing to neurotoxicity.

Caption: Signaling pathway of neonicotinoid impurity-induced neurotoxicity.

Experimental and Analytical Workflows

The assessment of neonicotinoid impurity ecotoxicity involves a multi-step process, from sample preparation to data analysis.

Workflow for Ecotoxicity Testing

The general workflow for conducting ecotoxicity studies on neonicotinoid impurities follows a standardized procedure to ensure data quality and comparability.

Caption: General workflow for ecotoxicity testing of neonicotinoid impurities.

Analytical Methods for Neonicotinoid Impurities

Accurate quantification of neonicotinoid impurities in environmental samples and biological matrices is critical for exposure assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues.

Caption: QuEChERS-based analytical workflow for neonicotinoid impurities.

Conclusion

The ecotoxicity of neonicotinoid impurities represents a significant and often underestimated environmental risk. Metabolites and degradation products can exhibit distinct and sometimes more potent toxicological profiles than their parent compounds. A comprehensive understanding of their effects on non-target organisms is paramount for accurate environmental risk assessment and the development of more sustainable pest management strategies. This guide provides a foundational overview of the current knowledge, highlighting the need for further research to fill existing data gaps, particularly for a wider range of impurities and their sub-lethal effects on diverse ecosystems. Researchers, scientists, and drug development professionals are encouraged to consider the full toxicological profile of neonicotinoids, including their impurities, in their work to mitigate unintended environmental consequences.

References

- 1. Acute toxicity of 6 neonicotinoid insecticides to freshwater invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative chronic toxicity of imidacloprid, clothianidin, and thiamethoxam to Chironomus dilutus and estimation of toxic equivalency factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. efsa.europa.eu [efsa.europa.eu]

- 5. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate of Imidacloprid and its Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the neonicotinoid insecticide imidacloprid (B1192907) and its principal byproducts. The document details its degradation pathways in soil and water, summarizes key quantitative data on its persistence, and outlines standardized experimental protocols for its study.

Introduction

Imidacloprid is a systemic insecticide widely used in agriculture for the control of sucking insects.[1] Its extensive use has prompted significant research into its environmental persistence, mobility, and the formation of potentially toxic metabolites.[2] Understanding the environmental fate of imidacloprid is crucial for assessing its ecological risk and developing strategies to mitigate potential adverse effects on non-target organisms. The primary routes of its dissipation in the environment include photodegradation in water, and microbial and chemical degradation in soil.[3]

Degradation Pathways and Byproducts

Imidacloprid degrades in the environment through several key pathways, including photolysis, hydrolysis, and microbial metabolism. These processes lead to the formation of a number of byproducts, some of which may also have toxicological significance.

Photodegradation

In the presence of sunlight, particularly in aqueous environments, imidacloprid undergoes rapid photodegradation.[4] The primary photolytic reaction involves the cleavage of the nitroguanidine (B56551) group, leading to the formation of imidacloprid-urea as a major metabolite.[5] Further degradation can lead to the formation of 6-chloronicotinic acid (6-CNA) and ultimately mineralization to CO2.[3]

Hydrolysis

Imidacloprid is relatively stable to hydrolysis in acidic and neutral aqueous solutions. However, under alkaline conditions (pH > 9), hydrolysis becomes a more significant degradation pathway.[5][6] The primary hydrolysis product is 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone.[5][7]

Soil Degradation (Aerobic and Anaerobic)

In soil, the degradation of imidacloprid is primarily mediated by microbial activity, though abiotic processes also contribute. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.[8] Under aerobic conditions, major metabolites include imidacloprid nitrosimine, imidacloprid desnitro, and imidacloprid urea, which are further degraded to 6-chloronicotinic acid and eventually mineralized to CO2.[3] In anaerobic environments, the degradation pathways can differ, often leading to different sets of metabolites.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 3. Effect of pH on the degradation of imidacloprid and fipronil in paddy water [jstage.jst.go.jp]

- 4. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

The Definitive Guide to Imidacloprid Impurity 1: Reference Standards and Certified Reference Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidacloprid (B1192907) Impurity 1, a critical compound for analytical and research purposes in the agricultural and pharmaceutical industries. This document outlines its chemical identity, synthesis, and analytical methodologies, and clarifies the distinction between reference standards and certified reference materials to ensure accurate and reliable results in experimental workflows.

Understanding Imidacloprid Impurity 1

This compound, chemically known as 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a known process impurity that can arise during the synthesis of Imidacloprid, a widely used neonicotinoid insecticide.[1][2] Its monitoring and control are essential for ensuring the quality, safety, and efficacy of imidacloprid-based products. The availability of high-purity reference standards and certified reference materials of this impurity is therefore crucial for analytical method development, validation, and routine quality control testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various suppliers of analytical standards.

| Property | Value |

| Chemical Name | 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine |

| CAS Number | 105828-41-9 |

| Molecular Formula | C₁₅H₁₄Cl₂N₆O₂ |

| Molecular Weight | 381.22 g/mol |

| Purity | ≥95% to ≥98% |

| Appearance | Solid |

| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, PBS (pH 7.2): 0.16 mg/ml |

| Storage | -20°C |

| Stability | ≥ 4 years |

Reference Standards vs. Certified Reference Materials (CRMs)

In the realm of analytical chemistry, the terms "reference standard" and "certified reference material" (CRM) are often used, but they carry distinct meanings.

-

Reference Standard (RS): A well-characterized compound of high purity that is used for qualitative and quantitative analysis.[3] It serves as a basis for comparison in analytical tests. While produced by reputable manufacturers, a reference standard may not have undergone the rigorous certification process of a CRM.

-

Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4][5] CRMs are considered the gold standard for accuracy and are produced by accredited organizations, adhering to stringent international standards such as ISO 17034.[4][6]

The choice between an RS and a CRM depends on the criticality of the application. For routine process monitoring, a well-characterized RS may be sufficient. However, for regulatory submissions, method validation, and applications requiring the highest level of accuracy and traceability, a CRM is indispensable.

Synthesis of this compound

A patented method for the preparation of this compound involves the reaction of N-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine in the presence of a base.[7] The following provides a detailed experimental protocol based on the published patent literature.

Experimental Protocol for Synthesis

Materials:

-

N-nitroiminoimidazolidine

-

2-chloro-5-chloromethylpyridine

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

To a 2L reaction flask, add 1L of anhydrous DMF.

-

Add 40g of N-nitroiminoimidazolidine to the flask.

-

Heat the mixture to 55-75°C and stir until the solid is completely dissolved.

-

Add 40g of sodium hydroxide to the solution and stir for 1 hour.

-

Slowly add 100g of 2-chloro-5-chloromethylpyridine dropwise to the reaction mixture.

-

Maintain the temperature and continue the reaction for 12 hours after the addition is complete.

-

After the reaction, adjust the pH of the solution to 7-8 using hydrochloric acid.

-

Recover the DMF under reduced pressure to obtain a concentrated solution.

-

Add hot water (temperature > 50°C) to the concentrated solution, stir, and maintain the heat for 1 hour.

-

Filter the mixture to obtain the wet crude product.

-

Purify the crude product by recrystallization from methanol or ethanol to yield the final product, 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Methodology for this compound

A validated stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC-UV) method has been reported for the assay of imidacloprid and the estimation of its related compounds, including Impurity 1.[8][9][10]

UPLC-UV Method Parameters

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size) |

| Column Temperature | 30°C |

| Mobile Phase A | 0.05% v/v Phosphoric acid in water |

| Mobile Phase B | Methanol/Acetonitrile (75/25 v/v) |

| Elution | Gradient |

| Detection Wavelength | 270 nm |

| Run Time | 6.5 minutes |

Experimental Protocol for Analysis

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

0.45 µm syringe filters

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard into a volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

Sample Preparation:

-

Accurately weigh the sample containing imidacloprid and its impurities into a volumetric flask.

-

Extract the analytes with a suitable solvent and dilute to a known volume.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure:

-

Set up the UPLC system according to the parameters listed in the table above.

-

Inject the standard and sample solutions into the chromatograph.

-

Identify and quantify this compound in the sample by comparing the retention time and peak area with that of the reference standard.

Analytical Workflow Diagram

Caption: Analytical workflow for the quantification of this compound.

Conclusion

The availability of well-characterized reference standards and certified reference materials for this compound is fundamental for the robust quality control of imidacloprid products. This guide has provided a comprehensive overview of the synthesis and analytical methodologies for this impurity, offering valuable technical information for researchers and analytical scientists. The detailed protocols and workflow diagrams serve as practical resources for the implementation of these methods in a laboratory setting. Adherence to these established procedures will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of agricultural and veterinary products.

References

- 1. This compound | 105828-41-9 [chemicalbook.com]

- 2. This compound | C15H14Cl2N6O2 | CID 13920967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Differences Between RM, CRM and QCM [labsertchemical.com]

- 5. What are Certified Reference Materials? | ASTM [astm.org]

- 6. gbjpl.com.au [gbjpl.com.au]

- 7. CN110922390A - Preparation method of imidacloprid impurity - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Imidacloprid Impurity 1

Introduction

Imidacloprid (B1192907) is a widely used systemic neonicotinoid insecticide for pest control in agriculture.[1] Imidacloprid Impurity 1, with the chemical name 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a potential impurity found in commercial preparations of imidacloprid.[2][3][4][5] The monitoring and control of impurities in active pharmaceutical ingredients and agricultural chemicals are critical for ensuring product quality, safety, and efficacy. These application notes provide a detailed protocol for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound from the active ingredient and other related substances. The principle of separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Instrumentation and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.

-

Analytical balance

-

Ultrasonic bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

-

Reagents and Standards:

-

This compound reference standard

-

Imidacloprid reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or purified)

-

Heptafluorobutyric acid

-

Methanol (HPLC grade)

-

Experimental Protocol

1. Preparation of Solutions

-

Mobile Phase A: Prepare a 20 mmol·L-1 ammonium acetate solution containing 10 mmol·L-1 heptafluorobutyric acid in water.

-

Mobile Phase B: Methanol.

-

Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is commonly used as a diluent.

2. Standard Solution Preparation

-

Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Use an ultrasonic bath to ensure complete dissolution.

-

Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for the expected impurity levels in the sample.

3. Sample Solution Preparation

-

Accurately weigh a quantity of the Imidacloprid sample to be tested into a volumetric flask.

-

Dissolve in and dilute to volume with the diluent to achieve a known concentration (e.g., 1 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Condition |

| Column | Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient elution with Mobile Phase A (20 mmol·L-1 ammonium acetate with 10 mmol·L-1 heptafluorobutyric acid) and Mobile Phase B (Methanol)[6] |

| Gradient Program | Optimized to provide separation between Imidacloprid and its impurities. A typical gradient might be: Time (min) / %B: 0/20, 25/80, 30/80, 31/20, 35/20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 270 nm[7][8] |

| Injection Volume | 10 µL |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Method Validation and Data Presentation

Method validation should be performed to ensure the suitability of the analytical procedure for its intended purpose. Key validation parameters are summarized below. The data presented are typical values obtained from published methods for Imidacloprid and its related substances.[7][8][9][10]

Quantitative Data Summary

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99 for a range of concentrations covering the expected impurity levels.[9][10] |

| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.5 µg/mL. |

| Limit of Quantitation (LOQ) | Typically in the range of 0.04 - 1.5 µg/mL.[7] |

| Accuracy (% Recovery) | 85 - 115% for spiked samples. Some methods report recoveries of 92-98%.[7] |

| Precision (% RSD) | < 5% for replicate injections and sample preparations.[9][10] |

| Specificity | The method should demonstrate the ability to separate this compound from the main component and other potential impurities. |

Data Analysis and Calculation

The percentage of this compound in the sample can be calculated using the external standard method with the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_std) * (Conc_std / Conc_sample) * Purity_std * 100

Where:

-

Area_impurity_sample = Peak area of Impurity 1 in the sample chromatogram

-

Area_impurity_std = Peak area of Impurity 1 in the standard chromatogram

-

Conc_std = Concentration of the Impurity 1 standard solution

-

Conc_sample = Concentration of the sample solution

-

Purity_std = Purity of the Impurity 1 reference standard

Logical Relationship Diagram

Caption: Logical flow from sample analysis to quality decision.

The described RP-HPLC method provides a reliable and robust approach for the detection and quantification of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in research, development, and manufacturing environments. Proper method validation is essential before implementation to ensure the results are accurate and reliable.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C15H14Cl2N6O2 | CID 13920967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound - Lifeasible [lifeasible.com]

- 6. HPLC Determination of 4 Key Impurities Residues in Imidacloprid Insecticide [lhjyhxfc.mat-test.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS. | Semantic Scholar [semanticscholar.org]

Application Note: Quantification of Imidacloprid Impurity 1 using a Stability-Indicating HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Imidacloprid Impurity 1. The described method is stability-indicating, ensuring that the quantification of the impurity is accurate and specific in the presence of the active pharmaceutical ingredient (API), Imidacloprid, and its other related substances and degradation products. The protocol is suitable for routine quality control analysis in research and manufacturing environments.

Introduction

Imidacloprid is a widely used neonicotinoid insecticide.[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final product. This compound, chemically known as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a potential process-related impurity.[2] A reliable analytical method for the quantification of this impurity is crucial for quality control. This document provides a detailed protocol for a stability-indicating HPLC-UV method, adapted from validated methods for Imidacloprid and its related compounds.[1][3]

Experimental Protocol

Materials and Reagents

-

Imidacloprid Reference Standard (≥98.5% purity)[4]

-

This compound Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphoric Acid (Analytical Grade)

-

Purified Water (HPLC Grade)

-

0.45 µm Syringe Filters

Instrumentation

-

HPLC or UPLC system with a UV detector (Waters Acquity UPLC H-Class or equivalent)

-

Chromatographic Column: HSS T3 (C18, 2.1 x 30 mm, 1.8 µm particle size) or equivalent C18 column[1][3][5]

-

Analytical Balance

-

Ultrasonic Bath

-

Volumetric flasks and pipettes

Chromatographic Conditions

| Parameter | Condition |

| Column | HSS T3 (C18), 2.1 x 30 mm, 1.8 µm[1][3][5] |

| Mobile Phase A | 0.05% v/v Phosphoric Acid in Water[1][3][5] |

| Mobile Phase B | Methanol/Acetonitrile (75/25 v/v)[1][3][5] |

| Gradient Elution | A gradient elution program should be optimized to ensure separation of Imidacloprid and its impurities. |

| Flow Rate | To be optimized based on the specific column and system (e.g., 0.8 mL/min). |

| Column Temperature | 30°C[1][3][5] |

| Detection Wavelength | 270 nm[1][3][4] |

| Injection Volume | 20 µL |

| Run Time | Approximately 6.5 minutes[1][3] |

Preparation of Solutions

Diluent: A suitable mixture of mobile phases or acetonitrile and water can be used as a diluent.

Standard Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).

Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations covering the expected range of the impurity (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Preparation: Accurately weigh a sample containing Imidacloprid and dissolve it in the diluent to a final concentration where the expected level of Impurity 1 falls within the calibration range. The sample solution may need to be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data for the HPLC method validation for this compound is summarized in the table below. This data is representative and should be verified during in-house method validation.

| Parameter | Result |

| Retention Time (approx.) | To be determined (well-resolved from Imidacloprid) |

| Linearity (Concentration Range) | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Method Validation

This analytical method has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][3] The stability-indicating nature of the method was confirmed through forced degradation studies, which showed no interference from degradation products at the retention time of this compound.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical relationship of the stability-indicating HPLC method.

Conclusion

The HPLC method described provides a reliable and robust tool for the quantification of this compound in the presence of Imidacloprid and other related substances. The method is specific, linear, accurate, and precise, making it suitable for routine quality control in the pharmaceutical and agrochemical industries. The short run time allows for high-throughput analysis.

References

Application Note: A Robust QuEChERS-Based Method for the Preparation of Soil Samples for Imidacloprid and Impurity Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract Imidacloprid (B1192907) is a widely used neonicotinoid insecticide, and monitoring its presence and that of its degradation products (impurities) in soil is crucial for environmental assessment.[1][2] This application note details a comprehensive protocol for the extraction and cleanup of imidacloprid and its related impurities from soil matrices. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which ensures high recovery rates and clean extracts suitable for sensitive analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4] The protocol involves an initial extraction with acidified acetonitrile (B52724), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix co-extractives.[3][5]

Principle

The QuEChERS method provides an efficient and effective approach for extracting a wide range of pesticide residues from complex matrices like soil.[4][5] The procedure begins with the extraction of imidacloprid and its impurities from the soil sample into an organic solvent, typically acetonitrile, which is effective for a broad polarity range of analytes. The addition of salts, such as anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297), induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.[5] A subsequent d-SPE cleanup step, using sorbents like Primary Secondary Amine (PSA), removes interferences such as organic acids and fatty acids, resulting in a cleaner extract for instrumental analysis.[3][6]

Quantitative Data Summary

The following table summarizes the performance data for the analysis of imidacloprid and its metabolites in soil using QuEChERS-based sample preparation followed by liquid chromatography.

| Analyte | Matrix | Method | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

| Imidacloprid | Soil | QuEChERS LC-MS/MS | >78 | <5.4 | 0.001 - 0.005 | [3][7] |